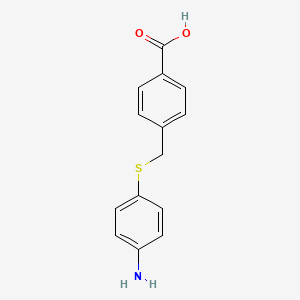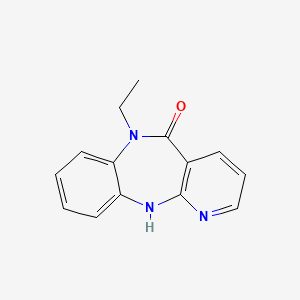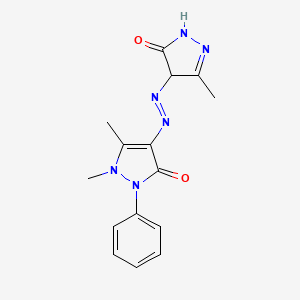
Silver, methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silver, methyl- is a compound that consists of a silver atom bonded to a methyl group This compound is of interest due to its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
Silver, methyl- can be synthesized through various methods. One common method involves the reaction of silver nitrate with methyl iodide in the presence of a reducing agent. The reaction conditions typically include a solvent such as ethanol or acetone and a temperature range of 25-50°C. The reaction proceeds as follows:
AgNO3+CH3I→AgCH3+NO3−
Industrial Production Methods
In industrial settings, the production of silver, methyl- often involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and automated systems allows for efficient production and minimizes the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Silver, methyl- undergoes various types of chemical reactions, including:
Oxidation: Silver, methyl- can be oxidized to form silver oxide and formaldehyde.
Reduction: It can be reduced back to elemental silver and methane.
Substitution: The methyl group can be substituted with other functional groups, such as halides or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction typically occurs under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in an inert atmosphere to prevent unwanted side reactions.
Substitution: Halogenation reactions can be carried out using halogen gases or halogenated solvents, while hydroxylation can be achieved using aqueous solutions of hydroxides.
Major Products Formed
Oxidation: Silver oxide and formaldehyde.
Reduction: Elemental silver and methane.
Substitution: Various substituted silver compounds, depending on the reagents used.
Scientific Research Applications
Silver, methyl- has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a precursor for the preparation of other silver compounds.
Biology: Investigated for its antimicrobial properties and potential use in antibacterial coatings and treatments.
Medicine: Explored for its potential in wound healing and as an antimicrobial agent in medical devices.
Industry: Utilized in the production of conductive inks and coatings for electronic devices.
Mechanism of Action
The mechanism of action of silver, methyl- primarily involves the interaction of the silver ion with biological molecules. Silver ions can bind to thiol groups in proteins, leading to the disruption of enzyme activity and cell membrane integrity. This results in the inhibition of microbial growth and the destruction of bacterial cells. The methyl group may also play a role in enhancing the compound’s stability and reactivity.
Comparison with Similar Compounds
Silver, methyl- can be compared with other silver compounds such as silver nitrate, silver chloride, and silver oxide. While all these compounds exhibit antimicrobial properties, silver, methyl- is unique due to the presence of the methyl group, which can influence its reactivity and stability. Similar compounds include:
Silver nitrate: Commonly used in medical applications for its antimicrobial properties.
Silver chloride: Used in photographic materials and as an antimicrobial agent.
Silver oxide: Employed in batteries and as a catalyst in organic reactions.
Silver, methyl- stands out due to its potential for use in specialized applications where the presence of the methyl group can enhance its performance.
Properties
CAS No. |
75993-65-6 |
|---|---|
Molecular Formula |
CH3Ag |
Molecular Weight |
122.903 g/mol |
IUPAC Name |
silver;carbanide |
InChI |
InChI=1S/CH3.Ag/h1H3;/q-1;+1 |
InChI Key |
HIOWXRMTSANEFB-UHFFFAOYSA-N |
Canonical SMILES |
[CH3-].[Ag+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine hydrochloride](/img/structure/B12810666.png)
![9-oxa-2-thia-4,11,18-triazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),3(8),4,6,10,12,14,16-octaene](/img/structure/B12810673.png)
![2-butyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12810674.png)

![2,5-Dimethyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one](/img/structure/B12810685.png)

![3-{[2-(Methylsulfanyl)ethoxy]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12810697.png)






![2-[[6-[Benzyl(methyl)amino]-9-propan-2-ylpurin-2-yl]amino]butan-1-ol](/img/structure/B12810737.png)
